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Compound of Interest

Compound Name: Anticancer agent 183

Cat. No.: B15137623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of the potent

anticancer agent 183, identified as compound 4h, a novel 1,3,4-oxadiazole derivative. This

document details its mechanism of action, structurally similar compounds with anticancer

properties, experimental protocols for synthesis and biological evaluation, and the key signaling

pathways involved.

Core Compound: Anticancer Agent 183 (Compound
4h)
Anticancer agent 183, referred to in the primary literature as compound 4h, is a synthetic

molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its chemical

name is 2-(((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-N-(thiazol-2-

yl)acetamide. This compound has demonstrated significant potential as an anticancer agent,

exhibiting potent cytotoxicity against the A549 human lung cancer cell line with an exceptionally

low IC50 value of less than 0.14 μM. Furthermore, it has been identified as a potent inhibitor of

Matrix Metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer progression and

metastasis.
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Several analogs of compound 4h, sharing the core 1,3,4-oxadiazole scaffold, have been

synthesized and evaluated for their anticancer and MMP-9 inhibitory activities. The following

tables summarize the quantitative data for compound 4h and its notable analogs.

Table 1: Cytotoxicity Data of Compound 4h and Analogs against A549 Cancer Cell Line
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Compound ID Structure IC50 (μM)
Selectivity Index
(SI)

4h

2-(((5-((2-

acetamidophenoxy)m

ethyl)-1,3,4-oxadiazol-

2-yl)thio)acetyl)-N-

(thiazol-2-

yl)acetamide

< 0.14 > 200

4f

2-(((5-((2-

acetamidophenoxy)m

ethyl)-1,3,4-oxadiazol-

2-yl)thio)acetyl)-N-

(pyridin-2-

yl)acetamide

6.62 > 15

4i

2-(((5-((2-

acetamidophenoxy)m

ethyl)-1,3,4-oxadiazol-

2-yl)thio)acetyl)-N-

(pyrimidin-2-

yl)acetamide

1.59 > 60

4k

2-(((5-((2-

acetamidophenoxy)m

ethyl)-1,3,4-oxadiazol-

2-yl)thio)acetyl)-N-(5-

methylthiazol-2-

yl)acetamide

7.48 > 13

4l

2-(((5-((2-

acetamidophenoxy)m

ethyl)-1,3,4-oxadiazol-

2-yl)thio)acetyl)-N-

(benzothiazol-2-

yl)acetamide

1.80 > 55

Cisplatin (Ref.)
Platinum-based

chemotherapy drug
3.54 -
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IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency.

Selectivity Index (SI): Ratio of cytotoxicity against a non-cancerous cell line (L929) to the

cancer cell line (A549). A higher SI indicates greater selectivity for cancer cells.

Table 2: MMP-9 Inhibition Data for Compound 4h and Analogs

Compound ID
MMP-9 Inhibition (%) at
100 µg/mL

IC50 (μM)

4h 78.49 1.65

4f 75.08 Not Determined

4g 83.79 Not Determined

4l 75.26 2.55

Experimental Protocols
This section provides detailed methodologies for the synthesis of the core compound 4h and

the key biological assays used for its evaluation.

Synthesis of Anticancer Agent 183 (Compound 4h)
The synthesis of compound 4h and its analogs is a multi-step process, beginning with the

formation of the 1,3,4-oxadiazole ring, followed by the attachment of the side chains.

Step 1: Synthesis of Ethyl 2-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-5-carboxylate

A mixture of N-(2-hydroxyphenyl)acetamide (10 mmol), ethyl 2-chloroacetate (12 mmol), and

anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) is refluxed for 12 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is evaporated under reduced pressure.

The residue is treated with cold water, and the resulting solid is filtered, washed with water,

and recrystallized from ethanol to yield the ester intermediate.
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Step 2: Synthesis of 2-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-5-carbohydrazide

A solution of the ester intermediate (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (30

mL) is refluxed for 8 hours.

The reaction mixture is cooled to room temperature, and the precipitated solid is filtered,

washed with cold ethanol, and dried to afford the hydrazide.

Step 3: Synthesis of 5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazole-2-thiol

The carbohydrazide (3 mmol) is dissolved in a solution of potassium hydroxide (6 mmol) in

ethanol (20 mL).

Carbon disulfide (4.5 mmol) is added dropwise, and the mixture is refluxed for 10 hours.

The solvent is evaporated, and the residue is dissolved in water and acidified with dilute

hydrochloric acid.

The precipitated thiol is filtered, washed with water, and dried.

Step 4: Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide

To a solution of 2-aminothiazole (10 mmol) in glacial acetic acid (20 mL), chloroacetyl

chloride (12 mmol) is added dropwise at 0-5°C.

The reaction mixture is stirred at room temperature for 2 hours.

The mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed

with water, and recrystallized from ethanol.

Step 5: Synthesis of 2-(((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-N-

(thiazol-2-yl)acetamide (Compound 4h)

A mixture of the thiol from Step 3 (1 mmol), 2-chloro-N-(thiazol-2-yl)acetamide from Step 4 (1

mmol), and anhydrous potassium carbonate (2 mmol) in N,N-dimethylformamide (DMF) (15

mL) is stirred at room temperature for 12 hours.
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The reaction mixture is poured into ice-cold water, and the resulting solid is filtered, washed

with water, and purified by column chromatography on silica gel using a suitable eluent

system (e.g., ethyl acetate/hexane) to yield the final product, compound 4h.

Biological Evaluation Protocols
3.2.1. Cell Viability Assay (MTT Assay)

A549 (human lung carcinoma) and L929 (murine fibroblast) cells are seeded in 96-well

plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100

μM) and incubated for another 48 hours.

After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for 4 hours at 37°C.

The medium is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each

well to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The percentage of cell viability is calculated, and the IC50 values are determined from the

dose-response curves.

3.2.2. MMP-9 Inhibition Assay (Fluorometric)

A fluorometric MMP-9 inhibitor screening kit is used according to the manufacturer's

instructions.

Briefly, the assay is performed in a 96-well microplate format.

Recombinant human MMP-9 is pre-incubated with the test compounds at various

concentrations for 30 minutes at 37°C.

A fluorogenic MMP-9 substrate is then added to initiate the enzymatic reaction.
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The fluorescence intensity is measured kinetically at an excitation wavelength of 328 nm and

an emission wavelength of 420 nm.

The percentage of inhibition is calculated by comparing the reaction rates in the presence

and absence of the inhibitor. IC50 values are determined from the dose-inhibition curves.

Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Anticancer Agent 183 (Compound 4h) and its analogs is

believed to be the inhibition of MMP-9. MMP-9 plays a crucial role in cancer progression

through several interconnected signaling pathways.

The Role of MMP-9 in Cancer
MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular

matrix (ECM), a key process in tumor invasion and metastasis. Elevated levels of MMP-9 are

associated with poor prognosis in various cancers, including lung cancer. MMP-9 contributes

to:

ECM Degradation: Facilitates cancer cell invasion through the basement membrane and

surrounding tissues.

Angiogenesis: Promotes the formation of new blood vessels that supply nutrients to the

tumor.

Release of Growth Factors: Cleaves and activates growth factors sequestered in the ECM,

which in turn stimulate tumor growth and proliferation.

Modulation of Cell Adhesion: Alters cell-cell and cell-matrix interactions, promoting cell

migration.

MMP-9 Signaling Pathway
The expression and activity of MMP-9 are regulated by a complex network of signaling

pathways. In A549 lung cancer cells, several key pathways are implicated:

MAPK Pathway (ERK, JNK, p38): Mitogen-activated protein kinase (MAPK) pathways are

frequently activated in cancer and can upregulate MMP-9 expression through the activation
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of transcription factors like AP-1.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival

pathway in cancer that can also lead to increased MMP-9 transcription.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of

inflammation and immunity and is often constitutively active in cancer cells, leading to the

upregulation of MMP-9.

By inhibiting MMP-9, compound 4h and its analogs can disrupt these processes, thereby

impeding tumor growth, invasion, and metastasis.
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Caption: Experimental workflow for the synthesis and biological evaluation of Compound 4h.
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Caption: Simplified MMP-9 signaling pathway in cancer and the inhibitory action of Compound

4h.

To cite this document: BenchChem. [In-Depth Technical Guide to Analogs of the Anticancer
Agent 183 (Compound 4h)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137623#known-analogs-of-anticancer-agent-183]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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